Comprehensive Technical Guide on the Chemical Properties and Applications of (2R)-2-Amino-N-ethylbutanamide Hydrochloride
Comprehensive Technical Guide on the Chemical Properties and Applications of (2R)-2-Amino-N-ethylbutanamide Hydrochloride
Executive Summary (2R)-2-Amino-N-ethylbutanamide hydrochloride is a specialized chiral aliphatic amide utilized as a foundational building block in advanced organic synthesis and pharmaceutical drug development. Featuring a highly reactive alpha-amino group and an N-ethyl substituted amide, this compound is critical for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). This technical whitepaper explores its physicochemical properties, outlines self-validating protocols for its stereoselective synthesis, and details its analytical characterization.
Section 1: Chemical Identity & Structural Characteristics
The compound is the hydrochloride salt of the N-ethyl amide derivative of (2R)-2-aminobutanoic acid (also known as D-alpha-aminobutyric acid). The maintenance of the (2R) stereocenter is paramount, as chiral integrity directly dictates the pharmacological efficacy and safety profile of downstream APIs.
Table 1: Physicochemical Properties of (2R)-2-Amino-N-ethylbutanamide HCl
| Parameter | Specification / Value |
| IUPAC Name | (2R)-2-amino-N-ethylbutanamide hydrochloride |
| CAS Number | 2343964-48-5 |
| Molecular Formula | C6H15ClN2O |
| Molecular Weight | 166.65 g/mol [1] |
| Stereochemistry | (2R) configuration |
| Physical Form | Solid powder |
| Salt Form | Hydrochloride (HCl) |
| Solubility | Highly soluble in H₂O, Methanol, and DMSO |
Section 2: Synthesis & Mechanistic Pathways
The synthesis of enantiopure amino acid amides requires rigorous control over reaction conditions to prevent the racemization of the alpha-chiral center. Direct amidation of amino acids at elevated temperatures typically leads to epimerization; thus, a protected, low-temperature pathway is mandatory.
Mechanistic Causality & Self-Validation: The alpha-amino group is first protected using a tert-butyloxycarbonyl (Boc) group to prevent self-condensation. During the crucial amide bond formation step,[2]. HOBt plays a self-validating role in this protocol: it rapidly reacts with the highly reactive O-acylisourea intermediate formed by EDC to create a less reactive, but more stable, OBt active ester. This specific pathway suppresses the formation of an oxazolone intermediate—the primary culprit behind base-catalyzed racemization in amino acid synthesis[2]. Finally, deprotection with anhydrous HCl yields the hydrochloride salt, which prevents the free-base amine from undergoing nucleophilic side reactions and enhances oxidative stability.
Figure 1: Step-by-step synthetic workflow for (2R)-2-Amino-N-ethylbutanamide HCl.
Section 3: Experimental Protocols
Protocol 1: High-Yield Stereoselective Synthesis
Objective: Synthesize (2R)-2-Amino-N-ethylbutanamide hydrochloride while maintaining >99% enantiomeric excess (ee).
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Protection: Dissolve (2R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Add Boc-anhydride (1.1 eq) dropwise at 0°C. Stir for 12 hours at room temperature. Acidify to pH 2-3 with 1M KHSO₄ and extract with ethyl acetate to isolate Boc-(2R)-2-aminobutanoic acid.
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Activation: Dissolve the protected amino acid in anhydrous dichloromethane (DCM) at 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to pre-form the active OBt ester[2].
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Amidation: Add ethylamine (2.0 M solution in THF, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 8 hours, gradually warming to room temperature. Wash the organic layer with saturated NaHCO₃, 1M KHSO₄, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
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Deprotection & Salt Formation: Dissolve the crude Boc-protected amide in 4M HCl/dioxane. Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to obtain the final hydrochloride salt.
Protocol 2: Analytical Validation via Chiral HPLC
Objective: Validate the enantiomeric purity of the synthesized product. Mechanistic Causality:, such as Chiralcel OD-H, utilize hydrogen bonding, dipole-dipole interactions, and steric fit to differentiate between the (2R) and (2S) enantiomers[3]. The hydrochloride salt must be neutralized prior to analysis, or the mobile phase must contain a basic additive (e.g., diethylamine) to prevent peak tailing caused by secondary interactions with residual silanols on the silica support.
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Sample Preparation: Dissolve 1 mg of the product in 1 mL of the mobile phase (Hexane/Isopropanol 90:10 containing 0.1% Diethylamine).
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Chromatographic Conditions:
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Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[3].
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (due to the lack of strong chromophores in aliphatic amides).
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Temperature: 25°C.
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Analysis: Inject 10 µL of the sample. Compare the retention time against a racemic standard of 2-amino-N-ethylbutanamide[4] to integrate the peak areas and calculate the enantiomeric excess (ee).
Figure 2: Analytical workflow for chiral HPLC validation and ee determination.
Section 4: Applications in Drug Development
(2R)-2-Amino-N-ethylbutanamide hydrochloride is primarily utilized in two advanced domains:
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Chiral Building Block for Neurological APIs: The 2-aminobutanamide scaffold is a recognized pharmacophore in the development of antiepileptic drugs. Linear aliphatic amides like [5] serve as highly effective bioisosteres in structure-activity relationship (SAR) studies targeting synaptic vesicle proteins or voltage-gated sodium channels.
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Peptidomimetics: The incorporation of non-natural amino acids with N-alkylated amide bonds into peptide sequences significantly enhances resistance to proteolytic degradation. The ethyl group provides steric hindrance against exopeptidases, making this compound valuable in the synthesis of metabolically stable peptide therapeutics.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 124220407, (2S)-2-amino-N-ethylbutanamide hydrochloride". PubChem. URL: [Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 518695, N-Ethylbutanamide". PubChem. URL: [Link]
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Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". ACS Organic Process Research & Development. URL: [Link]
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Hubert, P., et al. "LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases". ORBi ULiège. URL: [Link]
